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molecular formula C17H17NO B8757311 (5R)-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one CAS No. 1038924-62-7

(5R)-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one

Cat. No. B8757311
M. Wt: 251.32 g/mol
InChI Key: SOBIWLIICMUXJK-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08993785B2

Procedure details

A mixture of 26.5 g (100 mmol) (R/S)-5-(biphenyl-4-carbonyl)pyrrolidin-2-one, 3.0 g Pd/C (10% PD CP 4505 D/R Catalyst, BASF), 5 g conc. H2SO4 in 300 ml THF and 300 ml MeOH are hydrogenated at 1 atm pressure and heated at 50° C. After 10 h the hydrogen uptake stops. The catalyst is filtered off, washed with methanol and the resulting filtrate is concentrated in vacuo. The evaporation residue is dissolved in toluene and is washed with aqueous Na2CO3 solution. A part of the product precipitates and is filtered and dried in vacuo (96.5% HPLC area %). The toluene phase is washed twice with H2O and evaporated completely, to yield further crude product. This further crude product is purified over silica gel chromatography with toluene/methanol=4:1, to yield the product. This product is stirred in 70 ml toluene at 60° C. for 2 h. Then 70 ml heptanes fraction are added and the precipitate is filtered. The precipitate is dried in vacuo to yield (R/S)-5-biphenyl-4-ylmethylpyrrolidin-2-one (96.5% HPLC area %). 1H NMR (DMSO): 1.69 (1H), 1.96-2.05 (2H), 2.67 (1H), 2.84 (1H), 3.80 (1H), 7.31 (2H), 7.44 (2H), 7.57 (2H), 7.63 (2H), 7.74 (1H).
Quantity
26.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
heptanes
Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:6]=[CH:5][C:4]([C:7]([CH:9]2[NH:13][C:12](=[O:14])[CH2:11][CH2:10]2)=O)=[CH:3][CH:2]=1.OS(O)(=O)=O.[H][H]>C1COCC1.CO.C1(C)C=CC=CC=1.[Pd]>[C:1]1([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:2]=[CH:3][C:4]([CH2:7][CH:9]2[NH:13][C:12](=[O:14])[CH2:11][CH2:10]2)=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
26.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)C1CCC(N1)=O)C1=CC=CC=C1
Name
Quantity
5 g
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
heptanes
Quantity
70 mL
Type
reactant
Smiles
Step Four
Name
Quantity
70 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
WASH
Type
WASH
Details
washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
the resulting filtrate is concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The evaporation residue is dissolved in toluene
WASH
Type
WASH
Details
is washed with aqueous Na2CO3 solution
CUSTOM
Type
CUSTOM
Details
A part of the product precipitates
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo (96.5% HPLC area %)
WASH
Type
WASH
Details
The toluene phase is washed twice with H2O
CUSTOM
Type
CUSTOM
Details
evaporated completely
CUSTOM
Type
CUSTOM
Details
to yield further crude product
CUSTOM
Type
CUSTOM
Details
This further crude product is purified over silica gel chromatography with toluene/methanol=4:1
CUSTOM
Type
CUSTOM
Details
to yield the product
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered
CUSTOM
Type
CUSTOM
Details
The precipitate is dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)CC1CCC(N1)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08993785B2

Procedure details

A mixture of 26.5 g (100 mmol) (R/S)-5-(biphenyl-4-carbonyl)pyrrolidin-2-one, 3.0 g Pd/C (10% PD CP 4505 D/R Catalyst, BASF), 5 g conc. H2SO4 in 300 ml THF and 300 ml MeOH are hydrogenated at 1 atm pressure and heated at 50° C. After 10 h the hydrogen uptake stops. The catalyst is filtered off, washed with methanol and the resulting filtrate is concentrated in vacuo. The evaporation residue is dissolved in toluene and is washed with aqueous Na2CO3 solution. A part of the product precipitates and is filtered and dried in vacuo (96.5% HPLC area %). The toluene phase is washed twice with H2O and evaporated completely, to yield further crude product. This further crude product is purified over silica gel chromatography with toluene/methanol=4:1, to yield the product. This product is stirred in 70 ml toluene at 60° C. for 2 h. Then 70 ml heptanes fraction are added and the precipitate is filtered. The precipitate is dried in vacuo to yield (R/S)-5-biphenyl-4-ylmethylpyrrolidin-2-one (96.5% HPLC area %). 1H NMR (DMSO): 1.69 (1H), 1.96-2.05 (2H), 2.67 (1H), 2.84 (1H), 3.80 (1H), 7.31 (2H), 7.44 (2H), 7.57 (2H), 7.63 (2H), 7.74 (1H).
Quantity
26.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
heptanes
Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:6]=[CH:5][C:4]([C:7]([CH:9]2[NH:13][C:12](=[O:14])[CH2:11][CH2:10]2)=O)=[CH:3][CH:2]=1.OS(O)(=O)=O.[H][H]>C1COCC1.CO.C1(C)C=CC=CC=1.[Pd]>[C:1]1([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:2]=[CH:3][C:4]([CH2:7][CH:9]2[NH:13][C:12](=[O:14])[CH2:11][CH2:10]2)=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
26.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)C1CCC(N1)=O)C1=CC=CC=C1
Name
Quantity
5 g
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
heptanes
Quantity
70 mL
Type
reactant
Smiles
Step Four
Name
Quantity
70 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
WASH
Type
WASH
Details
washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
the resulting filtrate is concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The evaporation residue is dissolved in toluene
WASH
Type
WASH
Details
is washed with aqueous Na2CO3 solution
CUSTOM
Type
CUSTOM
Details
A part of the product precipitates
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo (96.5% HPLC area %)
WASH
Type
WASH
Details
The toluene phase is washed twice with H2O
CUSTOM
Type
CUSTOM
Details
evaporated completely
CUSTOM
Type
CUSTOM
Details
to yield further crude product
CUSTOM
Type
CUSTOM
Details
This further crude product is purified over silica gel chromatography with toluene/methanol=4:1
CUSTOM
Type
CUSTOM
Details
to yield the product
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered
CUSTOM
Type
CUSTOM
Details
The precipitate is dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)CC1CCC(N1)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08993785B2

Procedure details

A mixture of 26.5 g (100 mmol) (R/S)-5-(biphenyl-4-carbonyl)pyrrolidin-2-one, 3.0 g Pd/C (10% PD CP 4505 D/R Catalyst, BASF), 5 g conc. H2SO4 in 300 ml THF and 300 ml MeOH are hydrogenated at 1 atm pressure and heated at 50° C. After 10 h the hydrogen uptake stops. The catalyst is filtered off, washed with methanol and the resulting filtrate is concentrated in vacuo. The evaporation residue is dissolved in toluene and is washed with aqueous Na2CO3 solution. A part of the product precipitates and is filtered and dried in vacuo (96.5% HPLC area %). The toluene phase is washed twice with H2O and evaporated completely, to yield further crude product. This further crude product is purified over silica gel chromatography with toluene/methanol=4:1, to yield the product. This product is stirred in 70 ml toluene at 60° C. for 2 h. Then 70 ml heptanes fraction are added and the precipitate is filtered. The precipitate is dried in vacuo to yield (R/S)-5-biphenyl-4-ylmethylpyrrolidin-2-one (96.5% HPLC area %). 1H NMR (DMSO): 1.69 (1H), 1.96-2.05 (2H), 2.67 (1H), 2.84 (1H), 3.80 (1H), 7.31 (2H), 7.44 (2H), 7.57 (2H), 7.63 (2H), 7.74 (1H).
Quantity
26.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
heptanes
Quantity
70 mL
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:6]=[CH:5][C:4]([C:7]([CH:9]2[NH:13][C:12](=[O:14])[CH2:11][CH2:10]2)=O)=[CH:3][CH:2]=1.OS(O)(=O)=O.[H][H]>C1COCC1.CO.C1(C)C=CC=CC=1.[Pd]>[C:1]1([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:2]=[CH:3][C:4]([CH2:7][CH:9]2[NH:13][C:12](=[O:14])[CH2:11][CH2:10]2)=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
26.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)C1CCC(N1)=O)C1=CC=CC=C1
Name
Quantity
5 g
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
heptanes
Quantity
70 mL
Type
reactant
Smiles
Step Four
Name
Quantity
70 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
WASH
Type
WASH
Details
washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
the resulting filtrate is concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The evaporation residue is dissolved in toluene
WASH
Type
WASH
Details
is washed with aqueous Na2CO3 solution
CUSTOM
Type
CUSTOM
Details
A part of the product precipitates
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo (96.5% HPLC area %)
WASH
Type
WASH
Details
The toluene phase is washed twice with H2O
CUSTOM
Type
CUSTOM
Details
evaporated completely
CUSTOM
Type
CUSTOM
Details
to yield further crude product
CUSTOM
Type
CUSTOM
Details
This further crude product is purified over silica gel chromatography with toluene/methanol=4:1
CUSTOM
Type
CUSTOM
Details
to yield the product
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered
CUSTOM
Type
CUSTOM
Details
The precipitate is dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)CC1CCC(N1)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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